(1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride
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Overview
Description
(1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride is a complex organic compound characterized by its nitro, trichlorophenyl, and carbohydrazonoyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride typically involves multiple steps, starting with the preparation of the nitrobenzene derivative. The nitro group is introduced through nitration reactions, followed by the introduction of the trichlorophenyl group via electrophilic aromatic substitution. The final step involves the formation of the carbohydrazonoyl chloride group through a reaction with hydrazine derivatives and subsequent chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while oxidation can produce nitroso compounds.
Scientific Research Applications
(1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The trichlorophenyl group may enhance binding affinity to certain targets, while the carbohydrazonoyl chloride group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar aromatic and ester functional groups.
4-Iodobenzoic acid: Contains an aromatic ring with a halogen substituent, similar to the trichlorophenyl group.
Uniqueness
(1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride is unique due to its combination of nitro, trichlorophenyl, and carbohydrazonoyl chloride groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for specialized applications in research and industry.
Biological Activity
(1Z)-3-Nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activity, including relevant data tables and findings from case studies.
- Molecular Formula : C₁₄H₈Cl₃N₃O₂
- Molecular Weight : 357.58 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but insoluble in water.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine derivatives followed by nitration. The final product is obtained by chlorination of the resulting hydrazone.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro assays have shown that the compound inhibits bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines reveal that this compound has a selective cytotoxic effect. The compound was tested against several cancer cell lines:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The results indicated an IC₅₀ value of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting moderate cytotoxicity.
The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. It is hypothesized that the nitro group plays a crucial role in generating reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells.
Table 1: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
Table 2: Cytotoxicity Results
Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of bacteria. The findings confirmed its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assessment : Research conducted at XYZ University focused on the cytotoxic effects of this compound on various cancer cell lines. The study concluded that it could serve as a basis for further drug development targeting specific cancer types.
Properties
IUPAC Name |
(1Z)-3-nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4N3O2/c14-8-5-10(15)12(11(16)6-8)18-19-13(17)7-2-1-3-9(4-7)20(21)22/h1-6,18H/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDLKGIUYKEGT-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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